(5,9-Dihydro-6,8-dioxa-benzocyclohepten-7-yl-methyl)-(3-methyl-butyl)-amine hydrochloride
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Description
Scientific Research Applications
Synthesis and Structural Analysis :
- The acid-catalyzed rearrangement of similar cyclic compounds has been utilized for the synthesis of protected amines and derivatives, demonstrating the compound's potential in complex chemical syntheses (Nativi, Reymond, & Vogel, 1989).
- Research on the synthesis and characterization of new isoxazoles derived from similar cyclic compounds highlights the versatility of these structures in creating diverse chemical entities (Peesapati & Bathini, 2006).
- Studies on the synthesis of 4-chloro-5-hydroxy-1H-benzo[g]indoles from similar compounds provide insights into the structural properties and potential applications of these compounds in the development of new chemical entities (Yi, Cho, & Lee, 2005).
Biological and Pharmacological Potential :
- The antimicrobial activity of compounds derived from similar structures has been investigated, indicating potential applications in the development of new antibacterial agents (Sharma, Sharma, & Rane, 2004).
- Research into the synthesis and local anesthetic activity of related compounds suggests potential pharmacological applications in the development of new anesthetic agents (Daukshas et al., 1995).
- Studies on the synthesis, antibacterial activity, and fluorescence properties of derivatives from related compounds highlight the potential for developing novel antibacterial agents with unique properties (Faty, Mourad, Abd Elmotaleb, & Radewan, 2018).
Properties
IUPAC Name |
N-(1,5-dihydro-2,4-benzodioxepin-3-ylmethyl)-3-methylbutan-1-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO2.ClH/c1-12(2)7-8-16-9-15-17-10-13-5-3-4-6-14(13)11-18-15;/h3-6,12,15-16H,7-11H2,1-2H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KTTHORNEJZAUKZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCNCC1OCC2=CC=CC=C2CO1.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.81 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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